molecular formula C11H16ClNO2 B13189487 4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13189487
M. Wt: 229.70 g/mol
InChI Key: JTRVHOSOMBYTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group, two methyl groups, an isopropyl group, and a carboxylic acid group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst like zinc chloride or aluminum chloride to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzymatic activities or interference with DNA replication. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the chloromethyl group, resulting in different reactivity and biological properties.

    4-(Bromomethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.

    4-(Hydroxymethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: Contains a hydroxymethyl group, which affects its solubility and reactivity compared to the chloromethyl derivative.

Uniqueness

The presence of the chloromethyl group in 4-(Chloromethyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid imparts unique reactivity, particularly in nucleophilic substitution reactions

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-(chloromethyl)-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid

InChI

InChI=1S/C11H16ClNO2/c1-6(2)13-7(3)9(5-12)10(8(13)4)11(14)15/h6H,5H2,1-4H3,(H,14,15)

InChI Key

JTRVHOSOMBYTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C)C(=O)O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.